molecular formula C20H22N2O3 B11686879 2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11686879
M. Wt: 338.4 g/mol
InChI Key: COFXYERXXHRQEF-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Naphthalen-1-yl Group: This step might involve a Friedel-Crafts acylation reaction to introduce the naphthyl group onto the tetrahydropyrimidine ring.

    Esterification: The final step could involve the esterification of the carboxylic acid group with 2-methylpropanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl group or the tetrahydropyrimidine ring.

    Reduction: Reduction reactions might target the carbonyl group in the tetrahydropyrimidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound could be used in studies related to cell signaling pathways or as a probe in biochemical assays.

    Materials Science: Its unique structure might make it useful in the design of new materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.

    2-Methylpropyl 6-methyl-4-(2-naphthyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

The presence of the naphthalen-1-yl group in 2-Methylpropyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate might confer unique properties such as enhanced aromaticity, potential for π-π stacking interactions, and specific electronic effects that could influence its reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-methylpropyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-12(2)11-25-19(23)17-13(3)21-20(24)22-18(17)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,12,18H,11H2,1-3H3,(H2,21,22,24)

InChI Key

COFXYERXXHRQEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OCC(C)C

Origin of Product

United States

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